molecular formula C11H14N2O B13087920 1-(ethoxymethyl)-1H-indol-7-amine

1-(ethoxymethyl)-1H-indol-7-amine

Cat. No.: B13087920
M. Wt: 190.24 g/mol
InChI Key: QCOAVBBEOQQVBT-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)-1H-indol-7-amine is an organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom of the indole ring and an amine group at the 7th position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethoxymethyl)-1H-indol-7-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.

    Ethoxymethylation: The nitrogen atom of the indole ring is ethoxymethylated using ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Ethoxymethyl)-1H-indol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(Ethoxymethyl)-1H-indol-7-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(ethoxymethyl)-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in key metabolic processes.

    Gene Expression: Regulation of gene expression through interaction with transcription factors.

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxymethyl)-1H-indol-7-amine: Similar structure with a methoxymethyl group instead of an ethoxymethyl group.

    1-(Ethoxymethyl)-1H-imidazole: Contains an imidazole ring instead of an indole ring.

    1-(Ethoxymethyl)-1H-pyrrole: Contains a pyrrole ring instead of an indole ring.

Uniqueness

1-(Ethoxymethyl)-1H-indol-7-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ethoxymethyl group provides steric and electronic effects that influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(ethoxymethyl)indol-7-amine

InChI

InChI=1S/C11H14N2O/c1-2-14-8-13-7-6-9-4-3-5-10(12)11(9)13/h3-7H,2,8,12H2,1H3

InChI Key

QCOAVBBEOQQVBT-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=CC2=C1C(=CC=C2)N

Origin of Product

United States

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